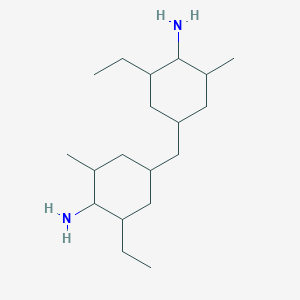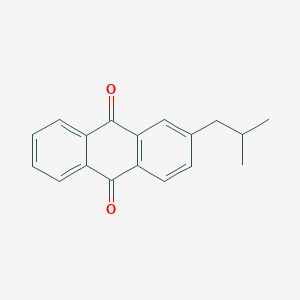![molecular formula C14H13N3OS2 B13135918 N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide CAS No. 106483-76-5](/img/structure/B13135918.png)
N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-Imidazol-5-yl)ethyl)-[2,2’-bithiophene]-5-carboxamide is a complex organic compound that features both imidazole and bithiophene moieties The imidazole ring is a five-membered ring containing two nitrogen atoms, while the bithiophene consists of two thiophene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Imidazol-5-yl)ethyl)-[2,2’-bithiophene]-5-carboxamide typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through the coupling of thiophene derivatives using palladium-catalyzed cross-coupling reactions.
Coupling of Imidazole and Bithiophene Units: The final step involves the coupling of the imidazole and bithiophene units through amide bond formation.
Industrial Production Methods
Industrial production of N-(2-(1H-Imidazol-5-yl)ethyl)-[2,2’-bithiophene]-5-carboxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Imidazol-5-yl)ethyl)-[2,2’-bithiophene]-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Br2, I2
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Imidazolines
Substitution: Halogenated derivatives
Scientific Research Applications
N-(2-(1H-Imidazol-5-yl)ethyl)-[2,2’-bithiophene]-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(1H-Imidazol-5-yl)ethyl)-[2,2’-bithiophene]-5-carboxamide depends on its application:
Antimicrobial Activity: The imidazole ring can interact with microbial enzymes, inhibiting their function and leading to cell death.
Anticancer Activity: The compound can induce apoptosis in cancer cells by interacting with specific molecular targets and pathways.
Organic Semiconductors: The bithiophene moiety contributes to the compound’s ability to conduct electricity by facilitating charge transfer.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Nitro-1H-imidazol-1-yl)ethylcarbamate
- (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-6-yl)(phenyl)methanone
Uniqueness
N-(2-(1H-Imidazol-5-yl)ethyl)-[2,2’-bithiophene]-5-carboxamide is unique due to the combination of imidazole and bithiophene moieties, which imparts both biological activity and electronic properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
106483-76-5 |
|---|---|
Molecular Formula |
C14H13N3OS2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-5-thiophen-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C14H13N3OS2/c18-14(16-6-5-10-8-15-9-17-10)13-4-3-12(20-13)11-2-1-7-19-11/h1-4,7-9H,5-6H2,(H,15,17)(H,16,18) |
InChI Key |
XWVMKBHGRCVDBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


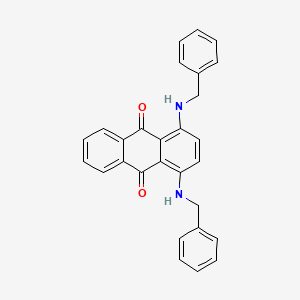
![(5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13135855.png)
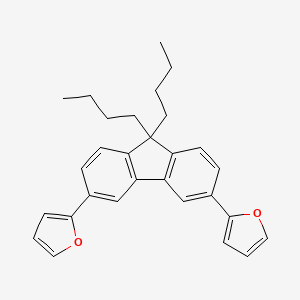
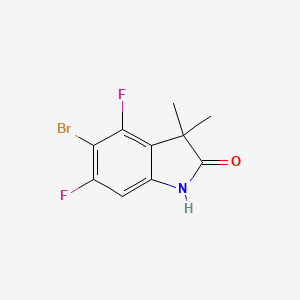

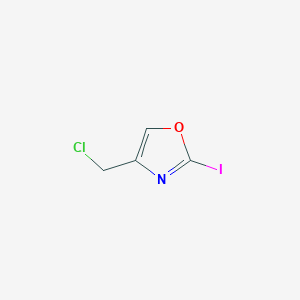
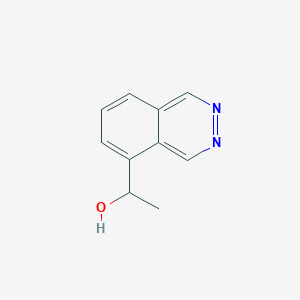

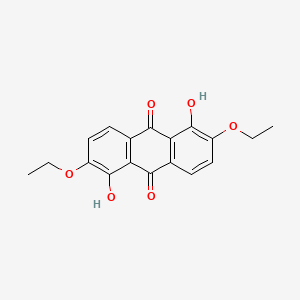
![8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)

![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
